molecular formula C12H10F3NO4 B13480551 4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B13480551
M. Wt: 289.21 g/mol
InChI Key: UXIPASMRSQWQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroacetyl group, a tetrahydrobenzoxazepine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetyl chloride with a suitable amine to form the corresponding amide. This intermediate is then cyclized to form the tetrahydrobenzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoroacetic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its combination of a trifluoroacetyl group, a tetrahydrobenzoxazepine ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H10F3NO4

Molecular Weight

289.21 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)11(19)16-3-4-20-9-2-1-7(10(17)18)5-8(9)6-16/h1-2,5H,3-4,6H2,(H,17,18)

InChI Key

UXIPASMRSQWQJT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.